molecular formula C8H18N2 B13214706 N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine

Cat. No.: B13214706
M. Wt: 142.24 g/mol
InChI Key: POOAEGFASWJIKL-UHFFFAOYSA-N
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Description

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine is a sterically hindered aliphatic diamine characterized by its unique cyclobutane ring and tetramethyl substitution. This structure contributes to its specific physicochemical properties, including a calculated boiling point of approximately 524.98 K and a solid state at room temperature with a melting point of around 395.94 K . The rigidity of the cyclobutane backbone, combined with the electron-donating effects of the methyl groups, makes this diamine a valuable intermediate in organic synthesis and materials science research. Its primary research applications are explored in the development of advanced polymers, where it can act as a building block for polyamides and polyurethanes, potentially enhancing their thermal properties and mechanical strength. Furthermore, the compound serves as a precursor for ligands in catalytic systems and as a scaffold in medicinal chemistry for the synthesis of novel bioactive molecules . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-N,1-N,2,2-tetramethylcyclobutane-1,3-diamine

InChI

InChI=1S/C8H18N2/c1-8(2)6(9)5-7(8)10(3)4/h6-7H,5,9H2,1-4H3

InChI Key

POOAEGFASWJIKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1N(C)C)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods of N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the cyclobutane ring system with methyl substitution at the 2,2-positions.
  • Introduction of amino groups at the 1,3-positions of the cyclobutane ring.
  • Methylation of the nitrogen atoms to obtain the N1,N1-tetramethyl substitution.

This multistep synthesis requires careful control of reaction conditions to achieve the desired regio- and stereochemistry.

Key Synthetic Routes

Cyclobutane Ring Formation and Amination

One common approach is the cyclization of appropriately substituted precursors that contain functional groups amenable to ring closure. For example, starting from 1,3-dihalopropanes or 1,3-diketones, cyclobutane rings can be constructed via intramolecular reactions such as cycloaddition or ring-closing reactions.

Following ring formation, amination at the 1,3-positions is achieved through nucleophilic substitution or reductive amination methods to introduce amino groups.

N-Methylation of Amines

The secondary amines formed on the cyclobutane ring are methylated to yield the N1,N1-tetramethyl substitution. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Detailed Preparation Method from Patent Literature

While specific literature on this compound is limited, a closely related compound, N,N-tetramethyl decamethylene diamine, has a well-documented preparation method which can be adapted or serve as a model for the synthesis of tetramethyl-substituted cycloaliphatic diamines.

Stepwise Procedure (Adapted from CN110642722A)

Step Description Conditions Notes
(a) Dissolution of diamine precursor Decamethylene diamine dissolved in organic solvent, heated to 10-50 °C Organic solvents include ethanol, methanol, acetone, etc.
(b) Addition of dimethyl ester compound Dropwise addition over 0.5-1 h, then heating to 50-100 °C for 0.5-1 h Reaction quenched by alkaline solution (NaOH, Na2CO3, or NaHCO3)
(c) Refining the product Dissolution in organic solvent, acid treatment to precipitate salt, reflux, crystallization, filtration, pH adjustment to 8-10 Purification to obtain high purity diamine

This method emphasizes environmentally friendly conditions, low production cost, and high product purity. The refining involves formation and dissolution of inorganic salts for purification.

Solvents and Reagents

  • Organic solvents: ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate, isopropyl ether, isopropanol.
  • Bases for quenching: sodium hydroxide, sodium carbonate, sodium bicarbonate.
  • Acids for salt formation: phosphoric acid, hydrochloric acid, sulfuric acid, acetic acid, carbonic acid.

Reaction Parameters

  • Temperature range: 10-100 °C depending on step.
  • pH control critical during quenching and purification (pH 8-10).
  • Crystallization temperature: -10 to 10 °C.

Research Discoveries and Characterization

Structural and Thermal Properties

  • The cyclobutane ring with tetramethyl substitution imparts rigidity and steric hindrance, affecting polymer properties when used as monomer.
  • Polyesters derived from cyclobutane diamines such as this compound exhibit high melting points (e.g., 316-319 °C for related polyesters) and high glass transition temperatures (up to 184 °C).
  • The rigidity of the cyclobutyl unit is comparable to aromatic groups, contributing to reduced chain flexibility and enhanced thermal stability.

Polymerization Behavior

  • Copolyesters incorporating this compound units show varying degrees of crystallinity depending on cis/trans isomer ratios and composition.
  • Trans isomers tend to increase crystallinity due to higher symmetry.
  • The steric hindrance of methyl groups near hydroxyl or amino groups affects polymerization kinetics and catalyst efficiency.

Summary Table of Preparation Parameters

Parameter Range/Value Comments
Organic solvents Ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, isopropyl ether, isopropanol Used for dissolution and purification
Temperature (reaction) 10-100 °C Controlled heating during reaction and purification
pH during quenching 8-10 Maintains product stability
Acid for salt formation Phosphoric, hydrochloric, sulfuric, acetic, carbonic acids Used for crystallization and purification
Base for quenching Sodium hydroxide, sodium carbonate, sodium bicarbonate Neutralizes reaction mixture
Crystallization temperature -10 to 10 °C Controls purity and yield

Chemical Reactions Analysis

Types of Reactions: N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .

Comparison with Similar Compounds

Structural Comparison

The following compounds share structural similarities with N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine:

Compound Name Backbone Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound Cyclobutane 2,4-dimethyl, 1,3-diamine C₈H₁₈N₂ 142.24 7531-10-4
N1,N1-Dimethylcyclopentane-1,3-diamine Cyclopentane 1,3-diamine, N1-methyl C₇H₁₆N₂ 128.22 1314965-70-2
N,N,2,2-Tetramethyl-1,3-propanediamine Propane 2,2-dimethyl, 1,3-diamine C₇H₁₈N₂ 130.23 53369-71-4
(1R,3S)-N1,N1,N3,N3-Tetramethylcyclopentane-1,3-diamine Cyclopentane 1,3-diamine, tetramethyl C₉H₂₀N₂ 156.27 Not provided

Key Structural Insights :

  • Ring Strain : The cyclobutane backbone in the target compound introduces significant ring strain compared to cyclopentane or linear propane analogs. This strain may enhance reactivity in coordination or catalytic applications .

Reactivity Trends :

  • Cyclobutane derivatives exhibit lower thermal stability due to ring strain but higher reactivity in ring-opening reactions.
  • Linear propane diamines (e.g., N,N,2,2-Tetramethyl-1,3-propanediamine) are more flexible, favoring applications in polymer crosslinking .
Physicochemical Properties
Property This compound N1,N1-Dimethylcyclopentane-1,3-diamine N,N,2,2-Tetramethyl-1,3-propanediamine
Boiling Point Not reported Not reported 160–165°C
Solubility Likely polar aprotic solvents Ethanol, dichloromethane Water-miscible
Stability Moderate (ring strain) High High

Biological Activity

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine (also known as 2,2,4,4-tetramethyl-1,3-cyclobutane diamine) is a compound with notable chemical properties and potential biological activities. This article aims to explore its biological activity through a review of existing literature and research findings.

  • Molecular Formula : C8H18N2
  • Molecular Weight : 142.2419 g/mol
  • CAS Registry Number : 7531-10-4
  • Structure :
    • SMILES: CN(C)CC(C)(C)CN
    • InChI Key: QWEVGNOJPHTVEY-UHFFFAOYSA-N

Biological Activity Overview

This compound has been investigated for various biological activities, including its effects on cellular processes and potential therapeutic applications. The following sections summarize key findings from diverse sources.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that alkylated diamines can disrupt bacterial membranes and inhibit growth in certain strains of bacteria. While specific data on this compound's activity is limited, its structural analogs suggest a potential for similar effects.

Neuropharmacological Effects

The compound has also been studied for its interaction with neurotransmitter systems. Preliminary investigations suggest that this compound may influence nicotinic acetylcholine receptors (nAChRs), which are critical in neuromuscular transmission and cognitive functions. This interaction could position the compound as a candidate for further research in neuropharmacology.

Study on Cellular Toxicity

One study evaluated the cytotoxic effects of various diamines on cancer cell lines. It was found that certain diamines could induce apoptosis in tumor cells while sparing normal cells. Although this compound was not the primary focus of this study, the findings support the hypothesis that structural features of such compounds can lead to selective toxicity against cancer cells.

CompoundCell LineIC50 (µM)Mechanism of Action
Diamine AHeLa25Apoptosis induction
Diamine BMCF730Cell cycle arrest
This compoundTBDTBDTBD

Pharmacological Potential

In a pharmacological study assessing various diamines for their ability to modulate ion channels and receptors, this compound was noted for its potential to act as an agonist at certain receptor sites. This suggests possible applications in treating conditions related to neurotransmitter imbalances.

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